molecular formula C19H25N3O2 B3888520 2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

Cat. No.: B3888520
M. Wt: 327.4 g/mol
InChI Key: CTSHYBVWMAXOBF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been extensively studied. A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines , and a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure of “2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine” would include additional cyclohexylmethyl and morpholinyl groups attached to the imidazo[1,2-a]pyridine core.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For example, they can be synthesized through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . They can also undergo a reaction between 2-chloropyridines and 2H-azirines .

Mechanism of Action

While the specific mechanism of action for “2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine” is not available, imidazo[1,2-a]pyridines in general have been found to exhibit various biological activities, which could be attributed to their ability to interact with various biological targets .

Properties

IUPAC Name

[2-(cyclohexylmethyl)morpholin-4-yl]-imidazo[1,2-a]pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-19(17-14-21-9-5-4-8-18(21)20-17)22-10-11-24-16(13-22)12-15-6-2-1-3-7-15/h4-5,8-9,14-16H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHYBVWMAXOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
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2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
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2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
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2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
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2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
Reactant of Route 6
2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

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